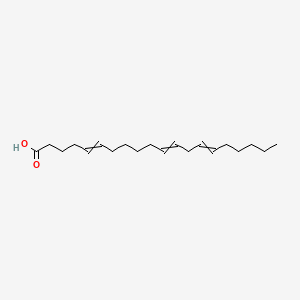
2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is an organic compound belonging to the class of benzoxadiazoles. These compounds contain a benzene ring fused to an oxadiazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . This compound is known for its fluorescent properties and is often used as a sensitive fluorescent probe in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- typically involves the reaction of 4-fluoro-2-nitroaniline with sulfuric acid, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for detecting thiols in various chemical reactions.
Biology: Employed in the detection of biological thiols and disulfides in tissues and cells.
Medicine: Utilized in the measurement of homocysteine and other thiol-containing compounds in plasma and serum.
Industry: Applied in high-performance liquid chromatography (HPLC) for the analysis of biological samples.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- involves its interaction with thiol groups. The compound reacts with sulfhydryl groups to form highly fluorescent products. This reaction is pH-dependent, with higher fluorescence intensities observed at pH levels between 2 and 12 . The molecular targets include thiol-containing compounds, and the pathways involve the formation of fluorescent adducts .
Comparación Con Compuestos Similares
- 4-Fluoro-7-sulfobenzofurazan ammonium salt
- 7-Fluorobenz-2,1,3-oxadiazole-4-sulfonic acid ammonium salt
- Ammonium 7-fluorobenzofurazan-4-sulfonate
Uniqueness: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is unique due to its specific fluorescent properties and its ability to react with thiol groups to form highly fluorescent compounds. This makes it particularly useful in applications requiring sensitive detection of thiols .
Propiedades
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHVBQRYTWNRSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276252 |
Source


|
| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91575-54-1 |
Source


|
| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B1206752.png)




![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)



